N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound featuring a hybrid heterocyclic architecture. Its structure integrates a furan-substituted imidazole core linked via an ethyl group to a methanesulfonyl-piperidine carboxamide moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities . The methanesulfonyl group enhances metabolic stability, while the furan moiety may contribute to π-π interactions in biological targets. This compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetics and target specificity through strategic functionalization of heterocyclic scaffolds.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-20-12-14(15-4-3-11-25-15)19-16(20)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBTUBJOXFMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural similarity to other furan and imidazole derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors.
Biochemical Pathways
Furan and imidazole derivatives have been shown to interact with various biochemical pathways, including those involved in cell growth and proliferation.
Biological Activity
N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A furan ring which contributes to its chemical reactivity.
- A methyl-substituted imidazole that enhances its biological interactions.
- A piperidine ring which is known for its role in various pharmacological activities.
The molecular formula is with a molecular weight of 390.43 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound acts primarily as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in several neurological disorders, including schizophrenia and depression. By enhancing receptor activity, it may provide new therapeutic avenues for these conditions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Modulation of Metabotropic Glutamate Receptors
A study conducted on the compound's interaction with mGluRs demonstrated that it significantly enhances receptor signaling pathways. This modulation was linked to improved cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with psychiatric disorders.
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of the compound. Results indicated that it effectively scavenged free radicals and reduced oxidative damage in neuronal cells, highlighting its potential neuroprotective effects.
Study 3: Antimicrobial Testing
In vitro tests revealed that this compound exhibited moderate antimicrobial activity against various bacterial strains. This aspect opens up possibilities for further exploration in infectious disease treatment.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its combination of furan-2-yl , 1-methylimidazole , methanesulfonyl-piperidine , and carboxamide groups. Key analogs and their distinctions include:
Key Observations :
- The target compound’s methanesulfonyl-piperidine group distinguishes it from analogs with sulfinyl (e.g., ) or carboxylate (e.g., ) substituents.
- The ethyl-carboxamide linker provides flexibility compared to rigid bipyridine () or thiazole () scaffolds.
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound, but inferences can be drawn from structural analogs:
- Receptor Affinity : Imidazole-piperidine hybrids (e.g., ) are reported as dual histamine H1/H4 receptor ligands. The methanesulfonyl group may enhance CNS penetration compared to carboxylates or sulfoxides.
- Solubility and Bioavailability : The furan moiety’s hydrophobicity could reduce aqueous solubility relative to fluorophenyl-containing analogs (), but the carboxamide linker may mitigate this via hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
